molecular formula C9H7ClF3NOS B2532752 2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide CAS No. 1024136-80-8

2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide

Cat. No.: B2532752
CAS No.: 1024136-80-8
M. Wt: 269.67
InChI Key: QCBZCIGRFCJKGL-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide is an organic compound with the molecular formula C9H7ClF3NOS It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a phenyl ring, and a chloro group attached to an ethanamide moiety

Scientific Research Applications

2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide typically involves the reaction of 4-(trifluoromethylthio)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ethanamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide, potassium carbonate)

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane)

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)

Major Products Formed

    Substitution Reactions: Formation of substituted ethanamides

    Oxidation Reactions: Formation of sulfoxides or sulfones

    Reduction Reactions: Formation of corresponding amines

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of active metabolites. The ethanamide moiety can interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide can be compared with other similar compounds, such as:

    2-Chloro-N-(4-(trifluoromethyl)phenyl)ethanamide: Lacks the sulfur atom in the trifluoromethylthio group, resulting in different chemical and biological properties.

    2-Chloro-N-(4-(methylthio)phenyl)ethanamide: Contains a methylthio group instead of a trifluoromethylthio group, affecting its reactivity and lipophilicity.

    2-Chloro-N-(4-(trifluoromethylthio)phenyl)acetamide: Similar structure but with an acetamide moiety instead of an ethanamide moiety, influencing its chemical behavior and applications.

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NOS/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBZCIGRFCJKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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